molecular formula C12H16BrN B1527361 [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine CAS No. 1223714-50-8

[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine

Cat. No.: B1527361
CAS No.: 1223714-50-8
M. Wt: 254.17 g/mol
InChI Key: UMTQCPOXODHCRG-UHFFFAOYSA-N
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Description

[2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine: is an organic compound that features a cyclopropylmethylamine moiety attached to a 3-bromo-phenyl-ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine typically involves the reaction of 3-bromo-phenyl-ethylamine with cyclopropylmethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through reactions such as the Sandmeyer reaction, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Copper(I) bromide, diazonium salts, aqueous or organic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Used in the development of novel pharmaceuticals and therapeutic agents.

Medicine:

  • Explored for its potential use in drug discovery and development.
  • Studied for its interactions with biological targets and pathways.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • [2-(3-Chloro-phenyl)-ethyl]cyclopropylmethyl-amine
  • [2-(3-Fluoro-phenyl)-ethyl]cyclopropylmethyl-amine
  • [2-(3-Methyl-phenyl)-ethyl]cyclopropylmethyl-amine

Comparison:

  • Uniqueness: The presence of the bromine atom in [2-(3-Bromo-phenyl)-ethyl]cyclopropylmethyl-amine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
  • Reactivity: The bromine atom can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives.
  • Biological Activity: The compound’s biological activity may differ from its analogs due to variations in electronic and steric effects, affecting its binding affinity and specificity.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-bromophenyl)-N-(cyclopropylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-3-1-2-10(8-12)6-7-14-9-11-4-5-11/h1-3,8,11,14H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTQCPOXODHCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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